molecular formula C11H16Cl2N2O2 B3365658 1-Phenyl-piperazine-2-carboxylic acid dihydrochloride CAS No. 1255717-01-1

1-Phenyl-piperazine-2-carboxylic acid dihydrochloride

Cat. No. B3365658
CAS RN: 1255717-01-1
M. Wt: 279.16 g/mol
InChI Key: HJUWELXXBYTIHC-UHFFFAOYSA-N
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Description

1-Phenyl-piperazine-2-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 1255717-01-1 . It has a molecular weight of 279.17 and is an off-white solid .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C11H16Cl2N2O2 . The InChI code for this compound is 1S/C11H14N2O2.2ClH/c14-11(15)10-8-12-6-7-13(10)9-4-2-1-3-5-9;;/h1-5,10,12H,6-8H2,(H,14,15);2*1H .


Physical And Chemical Properties Analysis

This compound is an off-white solid . and a molecular weight of 279.17 .

Safety and Hazards

This compound is considered hazardous. It is a skin and severe eye irritant . It is also combustible when exposed to heat or flame and supports combustion, decomposing to yield toxic fumes of NOx . To fight fire, use water, foam, or dry chemical .

properties

IUPAC Name

1-phenylpiperazine-2-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-8-12-6-7-13(10)9-4-2-1-3-5-9;;/h1-5,10,12H,6-8H2,(H,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUWELXXBYTIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)O)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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